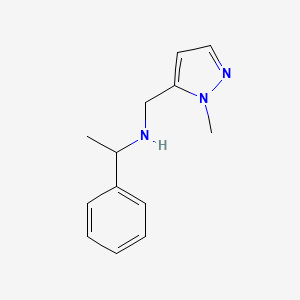

(2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine

Description

(2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine is a heterocyclic amine derivative featuring a pyrazole core substituted with a methyl group at the 2-position and a methylene-linked 1-phenylethylamine moiety at the 3-position.

Properties

IUPAC Name |

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-11(12-6-4-3-5-7-12)14-10-13-8-9-15-16(13)2/h3-9,11,14H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBFEICCTQDJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Substitution at Position 3: The methyl group can be introduced at position 2 of the pyrazole ring through alkylation using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Phenyl-Ethyl-Amine Group: The phenyl-ethyl-amine group can be attached to the pyrazole ring through a nucleophilic substitution reaction using a suitable leaving group, such as a halide, in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the phenyl-ethyl-amine group, potentially converting it to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

(2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine is a chemical compound with the molecular formula C13H17N3 . PubChem, a comprehensive database of chemical information, assigns it the CID number 3161843 . While specific applications of this exact compound are not detailed in the provided search results, the broader chemical class of pyrazoles and their derivatives have notable applications in medicinal chemistry and other scientific fields .

Pyrazoles: Privileged Scaffolds in Medicinal Chemistry

Pyrazoles are considered important structures in medicinal chemistry . They exhibit a wide range of biological activities, making them valuable in developing new drugs .

Antimicrobial, Antioxidant, and Anti-inflammatory Agents: Pyrazole-based compounds are designed and synthesized for their antimicrobial, antioxidant, and anti-inflammatory properties .

Anticancer Agents: Research has demonstrated the potential of pyrazole biomolecules as anti-inflammatory and anticancer agents . Specific pyrazole derivatives have shown promising results against various cancer cell lines .

Pyrazole Synthesis Methods and Reactions

The search results highlight various methods for synthesizing substituted pyrazoles and related compounds . Some key reactions include:

- Reactions with π-Deficient Compounds: Pyrazoles can be synthesized by reacting with compounds like diaminomaleonitrile . Microwave irradiation can assist these reactions, improving yields .

- Vilsmeier–Haack Reaction: This reaction is used to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can then be used to create other complex molecules .

- Reactions with Diazoacetates: Trisubstituted pyrazoles can be formed through reactions with diazoacetates in the presence of N-methylmorpholine .

Spectroscopic Analysis of Pyrazole Derivatives

Spectroscopic methods such as IR, 1H NMR, and 13C NMR are crucial for characterizing synthesized pyrazole derivatives . For example, 1H NMR spectra can reveal characteristic signals for different protons in the molecule, while IR spectra can show absorption bands indicative of functional groups like NH, CN, and C=O .

Further Exploration

Mechanism of Action

The mechanism of action of (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine ()

- Structure : Pyrazole linked via methylene to a thiazole-2-amine.

- Key Differences : Replacement of the 1-phenylethyl group with a thiazole ring reduces lipophilicity (logP ~1.5 estimated) but introduces sulfur-based hydrogen bonding.

- Synthesis: Achieved via refluxing 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield, mp 108–110°C) .

- Implications : Thiazole’s electron-withdrawing nature may lower basicity compared to the target compound’s aryl-alkylamine.

(S)-4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(1-phenylethyl)pyridin-2-amine ()

- Structure : Imidazole core with 4-fluorophenyl and methylthio substituents, linked to a pyridine and 1-phenylethylamine.

- Key Differences: Imidazole’s dual nitrogen atoms enhance hydrogen bonding vs. pyrazole’s single hydrogen bond donor. The methylthio group increases hydrophobicity (logP ~3.8 predicted).

Amine-Substituted Pyrazole Derivatives

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

- Structure : Pyrazole with cyclopropylamine and pyridyl substituents.

- Key Differences : Cyclopropyl’s small size and rigidity contrast with the 1-phenylethyl group’s bulk and flexibility.

- Synthesis : Copper-catalyzed coupling (17.9% yield, mp 104–107°C), indicating steric hindrance challenges in aryl-alkylamine synthesis .

3-(1-Benzyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine ()

- Structure : Benzyl-substituted pyrazole linked to a pyrazol-5-amine.

- Key Differences : Benzyl group’s planar geometry vs. 1-phenylethyl’s chiral center. This impacts molecular packing (evidenced by higher mp ~200°C in similar compounds) .

Aryl-Alkylamine Derivatives

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-(1-phenyl-ethyl)-amine hydrochloride ()

[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl-butylamine ()

- Structure : Butylamine linked to a fluoroethyl-pyrazole.

- Key Differences : Fluorine’s electronegativity increases metabolic stability but may reduce CNS penetration due to polarity (ClogP ~2.1) .

Comparative Data Table

Key Findings and Implications

- Hydrogen Bonding: Pyrazole’s single NH donor may limit target engagement compared to imidazole’s dual donors, as seen in p38 inhibitors .

- Synthetic Challenges : Low yields in cyclopropylamine analogs (e.g., 17.9% ) suggest that steric bulk in the target compound may require optimized coupling strategies.

Biological Activity

The compound (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

- Mechanism of Action : Pyrazole compounds often exhibit their anticancer effects through various mechanisms, including inhibition of specific kinases and induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 1.88 µM to 26 µM .

-

Case Studies :

- Study on BRAF Inhibition : A series of pyrazole derivatives were evaluated for their ability to inhibit BRAF(V600E) mutations, which are common in melanoma. Compounds demonstrated promising IC50 values, indicating potential for therapeutic application in targeted cancer therapies .

- Cytotoxicity Evaluation : Several derivatives were assessed for cytotoxicity against HepG2 and HCT116 cell lines, revealing significant growth inhibition at low concentrations .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects.

- Inhibition of Inflammatory Mediators : Research indicates that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in the inflammatory response .

- Case Studies :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

- Absorption and Distribution : Preliminary studies suggest that similar pyrazole derivatives exhibit favorable absorption characteristics, making them suitable candidates for oral administration .

- Toxicological Profile : Toxicity assessments are essential for evaluating the safety profile of new compounds. Early data suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they may have acceptable toxicity levels in normal cells, warranting further investigation .

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine?

A copper-catalyzed coupling reaction under mild conditions (e.g., 35°C in DMSO with cesium carbonate) is effective for synthesizing structurally similar pyrazole-amine derivatives. Purification via gradient chromatography (e.g., ethyl acetate/hexane) yields the target compound with ~17–88% efficiency, depending on substituents. Critical steps include controlling reaction time and catalyst loading to minimize byproducts .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- 1H/13C NMR : Assign peaks for methyl, pyrazole, and phenyl groups (e.g., δ 1.45 ppm for CH3 in ethylamine, δ 8.59 ppm for aromatic protons) .

- HRMS : Validate molecular weight (e.g., ESI m/z 215 [M+H]+) .

- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .

Q. How can researchers optimize reaction yields for this compound?

Yield optimization requires:

- Solvent selection (e.g., THF for solubility of intermediates) .

- Catalytic systems (e.g., CuBr for cross-coupling efficiency) .

- Temperature control (e.g., 23°C for hydrazine condensations) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction with SHELXL refinement (using anisotropic displacement parameters) resolves bond angles and torsional strain. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder, particularly in flexible ethylamine or pyrazole moieties .

Q. What computational approaches predict hydrogen-bonding interactions in its crystal lattice?

Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns (e.g., R²₂(8) motifs) to explain packing efficiency. Pair this with DFT calculations to quantify interaction energies (~2–5 kcal/mol for N-H⋯N bonds) .

Q. How should researchers design environmental fate studies for this compound?

Follow the INCHEMBIOL framework:

- Phase 1 : Measure logP and hydrolysis rates to assess bioavailability .

- Phase 2 : Conduct microcosm experiments to track abiotic/biotic degradation pathways (e.g., photolysis vs. microbial metabolism) .

Q. What strategies address contradictions in pharmacological activity data across studies?

- Replicate assays under standardized conditions (e.g., Gram-positive bacterial strains for antibacterial tests) .

- Apply multivariate regression to isolate substituent effects (e.g., methyl vs. phenyl groups on IC₅₀ values) .

Q. How does this compound’s bioactivity compare to structurally similar pyrazole derivatives?

- 3-Position substituents : Methyl groups enhance metabolic stability vs. chloro substituents (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives show higher anti-inflammatory activity) .

- Amine placement : 5-Amino pyrazoles exhibit stronger receptor binding than 3-amino analogs due to spatial alignment .

Q. Which computational tools model its interactions with biological targets?

Q. How can synthetic intermediates be validated for purity before downstream applications?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity .

- LCMS : Monitor m/z ratios to detect residual starting materials (e.g., unreacted propenones) .

Methodological Notes

- Crystallographic Refinement : Address data contradictions (e.g., low-resolution peaks) by iteratively adjusting SHELXL weighting schemes .

- Environmental Sampling : Use SPE cartridges (C18) for extracting the compound from aqueous matrices, followed by GC-MS/MS quantification .

- Bioactivity Validation : Include positive controls (e.g., indomethacin for COX-2 inhibition assays) to calibrate response thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.